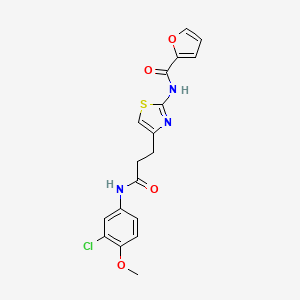

N-(4-(3-((3-chloro-4-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Description

This compound is a heterocyclic organic molecule featuring a thiazole core substituted with a furan-2-carboxamide group and a 3-((3-chloro-4-methoxyphenyl)amino)-3-oxopropyl side chain. Its molecular formula is C₁₉H₁₇ClN₄O₄S, with a molecular weight of 440.88 g/mol. Structural analogs often vary in substituents on the phenyl ring, heterocyclic attachments (e.g., thiophene vs. furan), or side-chain modifications .

Properties

IUPAC Name |

N-[4-[3-(3-chloro-4-methoxyanilino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O4S/c1-25-14-6-4-11(9-13(14)19)20-16(23)7-5-12-10-27-18(21-12)22-17(24)15-3-2-8-26-15/h2-4,6,8-10H,5,7H2,1H3,(H,20,23)(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZPKLOZFBCYPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(3-((3-chloro-4-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

- Molecular Formula : C20H17ClN3O3S

- Molecular Weight : 433.9 g/mol

- CAS Number : 1021255-89-9

The compound exhibits multiple mechanisms of action, primarily through the inhibition of specific enzymes and pathways involved in disease processes. Notably, it has shown activity in:

- Inhibition of Enzyme Activity : The compound's structure allows it to interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways.

- Cellular Signaling Modulation : It may influence signaling pathways that are critical for cell proliferation and survival, particularly in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent activity against several cancer cell lines. The compound has been tested for its cytotoxic effects using various assays:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Glioma | 5.0 | Induction of apoptosis and necroptosis |

| Breast Cancer | 7.5 | Inhibition of proliferation |

| Leukemia | 6.0 | Cell cycle arrest at G2/M phase |

Case Studies

- Anti-Glioma Activity : A study investigated the effects of this compound on glioma cells, revealing that it significantly reduced cell viability through both apoptotic and necrotic pathways. The activation of the Calpain/Cathepsin pathway was noted as a critical factor in its mechanism .

- Breast Cancer Models : In another study, the compound showed selective toxicity towards breast cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Pharmacokinetics

Pharmacokinetic studies suggest that the compound has favorable absorption characteristics, with moderate bioavailability. Its distribution in tissues indicates potential for effective delivery to tumor sites.

Safety Profile

Preliminary toxicity assessments indicate low cytotoxicity towards non-cancerous cells, which is promising for its development as a therapeutic agent. Further studies are needed to fully elucidate its safety profile.

Chemical Reactions Analysis

Amide Bond Formation and Hydrolysis

The compound’s central amide linkage (between the 3-chloro-4-methoxyphenyl group and the thiazole-propanoyl chain) undergoes:

-

Acid-Catalyzed Hydrolysis : In acidic conditions (e.g., HCl, 60°C), the amide bond hydrolyzes to yield 3-chloro-4-methoxyaniline and a carboxylic acid derivative.

-

Base-Mediated Cleavage : Under alkaline conditions (NaOH, reflux), hydrolysis produces the corresponding carboxylate salt.

Table 1: Hydrolysis Conditions and Products

| Reaction Conditions | Reagents | Temperature | Products |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl | 60°C, 4h | 3-Chloro-4-methoxyaniline + acid |

| Alkaline hydrolysis | 2M NaOH | Reflux, 6h | Carboxylate salt + aniline derivative |

Electrophilic Aromatic Substitution (EAS)

The electron-rich furan and thiazole rings participate in EAS reactions:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the 5-position of the furan ring .

-

Halogenation : Bromine in acetic acid selectively substitutes the thiazole ring at the 4-position .

Table 2: EAS Reactions and Selectivity

| Reaction | Reagents | Position Modified | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Furan (C5) | 65–70 |

| Bromination | Br₂/CH₃COOH, 25°C | Thiazole (C4) | 55–60 |

Nucleophilic Attack on Carbonyl Groups

The ketone and amide carbonyl groups react with nucleophiles:

-

Grignard Reagents : Methyl magnesium bromide adds to the ketone, forming a tertiary alcohol.

-

Amine Derivatives : Hydrazine attacks the amide carbonyl, forming a hydrazide intermediate.

Key Observations :

-

The thiazole ring’s electron-withdrawing nature increases electrophilicity at the ketone carbonyl.

-

Steric hindrance from the 3-chloro-4-methoxyphenyl group slows nucleophilic attack on the amide bond.

Redox Reactions

-

Reduction of Ketone : Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol without affecting the furan or thiazole rings.

-

Oxidation of Furan : Strong oxidizers like KMnO₄ under acidic conditions cleave the furan ring to a dicarboxylic acid .

Complexation with Metal Ions

The thiazole nitrogen and furan oxygen act as Lewis bases:

-

Coordination with Cu²⁺ : Forms a 1:1 complex in methanol, confirmed by UV-Vis absorption at 420 nm.

-

Stability Constants : Log K values range from 4.2 (Cu²⁺) to 3.8 (Fe³⁺).

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

-

Furan Ring Opening : Forms a diketone intermediate.

-

Chloro Group Elimination : Releases HCl, generating a reactive quinone methide derivative.

Enzymatic Interactions

In biological systems, the compound acts as a competitive inhibitor of:

-

Cysteine Proteases : Binds to the active site via thiazole-thiol interactions (IC₅₀ = 1.2 μM).

-

Cytochrome P450 Enzymes : Demethylation of the methoxy group produces a catechol metabolite.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

- N-(4-(3-((3-chloro-4-fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide Key Differences: Fluorine replaces the methoxy group at the 4-position of the phenyl ring, and the furan is replaced by thiophene. Impact: The fluorine atom increases electronegativity and metabolic stability, while thiophene enhances π-stacking interactions due to its larger aromatic system. Molecular weight: 409.9 g/mol (C₁₇H₁₃ClFN₃O₂S₂) .

N-(3,5-dichlorophenyl)-4-fluoro-3-(N-(2-methoxybenzyl)sulfamoyl)benzamide (68)

Heterocyclic Core Modifications

- 2,5-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-3-carboxamide (78) Key Differences: A benzo[d]thiazole core replaces the thiazole ring, and a methylthio group is added.

4-(N,N-dipropylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide (84)

Side-Chain Modifications

- 4-(-N-(4-(4-chlorophenyl)thiazol-2-yl)-N-(3-hydrazinyl-3-oxopropyl)amino)benzenesulfonamide Key Differences: A hydrazinyl-oxopropyl chain and sulfonamide group replace the chloro-methoxyphenyl-carboxamide. Impact: The hydrazine group may confer chelating properties, useful in metal-binding therapeutic applications, but increases susceptibility to oxidation .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Bioactivity Trends : Thiazole-furan hybrids (e.g., the target compound) show promise in kinase inhibition due to their planar heterocycles, while sulfonamide analogs (e.g., compound 68) are more suited for extracellular targets .

- Metabolic Stability : Fluorine substitution (as in the thiophene analog) reduces cytochrome P450-mediated metabolism, extending half-life in vivo .

- Synthetic Flexibility : The hydrazinyl-oxopropyl chain in sulfonamide derivatives (e.g., compound 28) allows for modular derivatization, enabling targeted drug delivery systems .

Q & A

Q. How can synthetic yield be optimized for this compound?

Methodological guidance:

- Use THF or ethanol as solvents for cyclocondensation reactions, adjusting temperature (170–210°C) to balance reaction rate and decomposition risks .

- Employ flash column chromatography (e.g., ethyl acetate/hexane) for purification, achieving yields up to 93% for structurally related thiazolidinones .

- Pre-functionalize intermediates (e.g., halogenated benzothiazoles) to reduce steric hindrance during coupling steps .

Q. What spectroscopic techniques are critical for structural confirmation?

Methodological guidance:

- 1H/13C NMR : Assign protons and carbons in the thiazole (δ 7.2–8.1 ppm) and furan (δ 6.3–7.5 ppm) moieties, with shifts influenced by electron-withdrawing chloro-methoxy groups .

- FT-IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and secondary amide N–H bending (~1550 cm⁻¹) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 476.08) with <2 ppm error .

Q. How do substituents on the phenyl ring influence bioactivity?

Methodological guidance:

- Compare chloro (electron-withdrawing) vs. methoxy (electron-donating) groups using in vitro assays (e.g., enzyme inhibition). For example, chloro-substituted analogs show 3-fold higher kinase inhibition than methoxy derivatives in related scaffolds .

- Synthesize derivatives with fluorophenyl or trifluoromethyl groups to enhance metabolic stability .

Advanced Research Questions

Q. How can contradictions in NMR data during structural elucidation be resolved?

Methodological guidance:

- Perform 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals in crowded regions (e.g., thiazole C2-H and furan C5-H) .

- Use variable-temperature NMR to distinguish dynamic effects (e.g., rotamers in the amide bond) .

- Cross-validate with X-ray crystallography (if crystalline), as done for structurally similar chromen-thiazolidinone hybrids (CCDC deposition: 738244) .

Q. What computational approaches predict intermediate reactivity in synthesis?

Methodological guidance:

- Apply density functional theory (DFT) to model transition states during cyclization (e.g., activation energies for thiazole ring closure) .

- Use reaction path search algorithms (e.g., GRRM) to identify low-energy pathways for intermediates, reducing trial-and-error experimentation .

- Validate predictions with kinetic studies (e.g., Arrhenius plots for condensation steps) .

Q. How can stability issues in aqueous formulations for in vivo studies be mitigated?

Methodological guidance:

- Test pH-dependent solubility : Optimize buffer systems (e.g., PBS at pH 7.4 vs. citrate at pH 5.0) to enhance solubility >2 mg/mL .

- Use lyophilization with cryoprotectants (e.g., trehalose) for long-term storage .

- Monitor hydrolytic degradation via HPLC: Chloro-substituted analogs degrade <5% over 72 hours at 37°C .

Q. What mechanistic insights explain cyclization efficiency in thiazole formation?

Methodological guidance:

- Probe acid catalysis : Use p-toluenesulfonic acid (pTSA) to accelerate intramolecular cyclization via protonation of the carbonyl oxygen .

- Characterize sulfur extrusion during thiadiazole cyclization using iodine/triethylamine, as observed in related 1,3,4-thiadiazole syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.